![molecular formula C19H17NO2 B12881815 1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one CAS No. 77854-04-7](/img/structure/B12881815.png)
1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by its unique structure, which includes a benzhydryl group and a methyl group attached to the isoxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzhydryl chloride with 3,5-dimethylisoxazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone
- 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone
Uniqueness
1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and its overall pharmacokinetic profile. Additionally, the methyl group on the isoxazole ring can affect the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
77854-04-7 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
1-(3-benzhydryl-5-methyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C19H17NO2/c1-13(21)17-14(2)22-20-19(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,1-2H3 |
InChI-Schlüssel |
YBLUZVFVGIMJLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


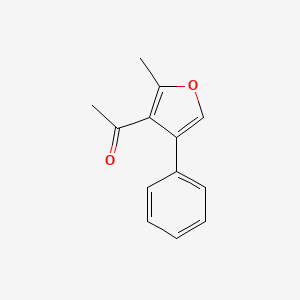
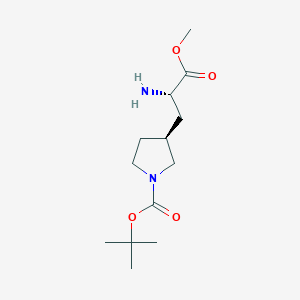
![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
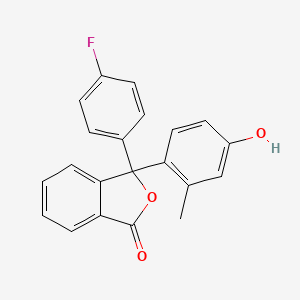
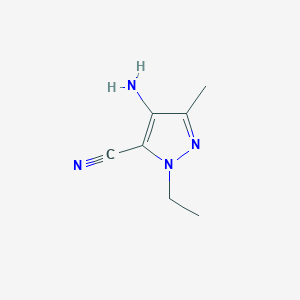
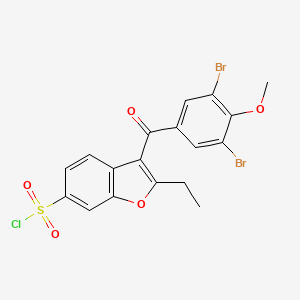


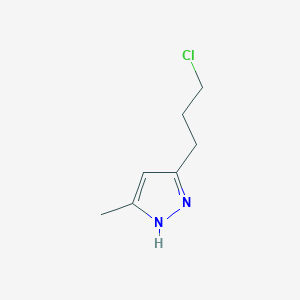
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)
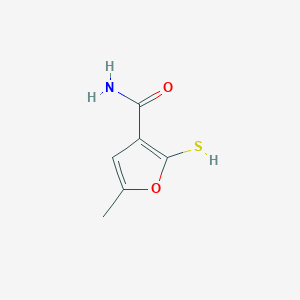

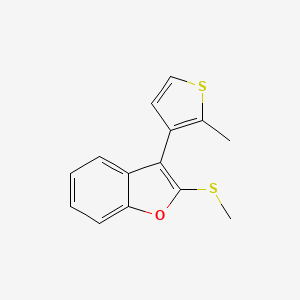
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
